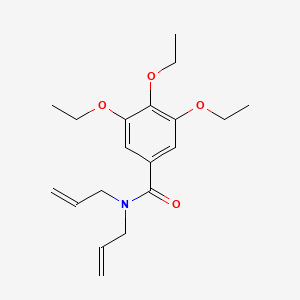

N,N-diallyl-3,4,5-triethoxybenzamide

Description

Properties

IUPAC Name |

3,4,5-triethoxy-N,N-bis(prop-2-enyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO4/c1-6-11-20(12-7-2)19(21)15-13-16(22-8-3)18(24-10-5)17(14-15)23-9-4/h6-7,13-14H,1-2,8-12H2,3-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMKWSLDAAJTOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N(CC=C)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues of Triethoxy/Trialkoxybenzamides

N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide (Compound I)

- Structure : Trimethoxybenzamide with a 4-bromophenyl group on the nitrogen.

- Key Differences :

- Substituents : Methoxy (vs. ethoxy in the target compound) reduces lipophilicity (lower logP).

- N-Substituent : 4-Bromophenyl (electron-withdrawing) vs. diallyl (electron-donating, sterically bulky).

- Synthesis : Prepared via reaction of 3,4,5-trimethoxybenzoyl chloride with 4-bromoaniline .

- Crystallography : Exhibits intermolecular N–H···O hydrogen bonding, forming chains .

Trimethobenzamide

- Structure: N-{4-[2-(Dimethylamino)ethoxy]benzyl}-3,4,5-trimethoxybenzamide .

- Key Differences: N-Substituent: A benzyl group with a dimethylaminoethoxy side chain, enabling antiemetic activity via dopamine receptor antagonism. Pharmacology: Clinically used for nausea/vomiting, contrasting with the unknown activity of the target compound.

N-[2-(3,5-Dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide

- Structure: Triethoxybenzamide fused to a thieno-pyrazolyl heterocycle .

- Thieno-pyrazolyl group vs. diallyl substituents: The former may confer metabolic stability, while the latter could increase reactivity.

Methoxy vs. Ethoxy Substituents

- Metabolic Stability : Ethoxy groups may undergo slower oxidative metabolism than methoxy groups, extending half-life.

N-Substituent Modifications

- Allyl Groups : The diallyl groups in the target compound may offer:

- Steric Hindrance : Reduced binding affinity to compact active sites compared to planar substituents (e.g., bromophenyl in Compound I).

- Chemical Reactivity : Allyl groups can participate in Michael additions or polymerization under specific conditions, which might limit stability.

- Comparison with Heterocyclic Substituents :

Data Table: Key Structural and Hypothetical Properties

*Estimated values based on structural analogs.

Q & A

Q. What are the optimal synthetic pathways for N,N-diallyl-3,4,5-triethoxybenzamide, and how can reaction yields be improved?

The synthesis involves multi-step reactions, typically starting with 3,4,5-triethoxybenzoic acid. Key steps include:

- Amide coupling : Use coupling agents like EDCl/HOBt for diallylamine introduction .

- Allylation : Optimize stoichiometry of allyl halides and reaction time (e.g., 12–24 hrs at 60–80°C under inert atmosphere) .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) achieves >95% purity. Monitor via TLC (Rf = 0.3–0.4 in 1:1 hexane/EtOAc) .

Q. Yield Optimization Strategies :

- Use anhydrous solvents (e.g., DMF or DCM) to minimize hydrolysis.

- Catalytic Pd(PPh₃)₄ (0.5–1 mol%) improves allylation efficiency .

Q. What analytical techniques are critical for characterizing this compound?

Q. How should researchers handle solubility challenges during biological assays?

-

Solubility Profile :

Solvent Solubility (mg/mL) DMSO 50–60 Ethanol 20–30 Water <1 -

Strategies :

- Use DMSO stock solutions (10 mM) diluted in PBS for in vitro studies.

- For in vivo work, employ cyclodextrin-based formulations to enhance bioavailability .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic substitutions?

- Experimental Design :

- Kinetic Studies : Monitor reaction rates under varying temperatures (25–80°C) and solvents (THF vs. DCM) .

- Isotopic Labeling : Use ¹⁸O-labeled water to track hydrolysis pathways of ethoxy groups .

- Computational Tools : DFT calculations (e.g., Gaussian 16) predict transition states and regioselectivity in allyl group reactions .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial IC₅₀ values (e.g., 5–50 µM) may arise from:

- Assay Variability : Standardize protocols (e.g., CLSI guidelines for MIC testing) .

- Structural Analogues : Compare activity of this compound with its mono-allyl or ethoxy-reduced derivatives to identify critical functional groups .

Q. Validation Workflow :

Replicate assays in triplicate using ATCC reference strains.

Cross-validate with orthogonal methods (e.g., fluorescence-based viability assays vs. colony counting) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

-

Key Modifications :

Modification Impact on Activity Ethoxy → methoxy Reduced logP, altered membrane permeability Allyl → propargyl Enhanced electrophilicity for covalent target binding -

Synthetic Routes :

- Introduce substituents via Suzuki coupling (aryl boronic acids) or reductive amination .

Q. What safety protocols are essential given structural alerts for mutagenicity?

- Risk Mitigation :

- Ames II Testing : Prioritize if the compound contains anilines or nitro groups (common in benzamide derivatives) .

- PPE : Use nitrile gloves, fume hoods, and closed-system purification to limit exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.